molecular formula C11H23N3O B7928315 (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide

Cat. No.: B7928315
M. Wt: 213.32 g/mol
InChI Key: HRHHREQZTRBMOL-IDKOKCKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide is a chiral chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of molecules known for their potential as IAP (Inhibitor of Apoptosis Proteins) antagonists . These antagonists are designed to mimic the activity of the natural protein SMAC (Second Mitochondria-derived Activator of Caspases), which promotes programmed cell death (apoptosis) . In cancer cells, the natural process of apoptosis is often suppressed. Research into SMAC mimetics focuses on developing therapeutic agents that can overcome this suppression, thereby reactivating cell death pathways in malignant cells and inhibiting tumor growth . The structural motif of this compound, featuring a chiral amino acid derivative linked to an N,N-dimethylcyclohexylamine group, is characteristic of molecules designed to target the BIR domains of IAPs . This mechanism represents a promising approach for the treatment of various cell and tissue malignancies and is frequently investigated in combination with other anti-cancer agents to overcome therapeutic resistance . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(12)11(15)13-9-4-6-10(7-5-9)14(2)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t8-,9?,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHHREQZTRBMOL-IDKOKCKLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amidation

The most widely reported method involves activating the carboxylic acid group of (S)-2-aminopropanoic acid using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) . In the presence of coupling additives like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) , the activated intermediate reacts with 4-dimethylaminocyclohexylamine to form the target amide.

Typical Procedure :

  • Dissolve (S)-2-aminopropanoic acid (1.0 eq) and 4-dimethylaminocyclohexylamine (1.2 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Add EDCI (1.5 eq) and HOBt (1.5 eq) at 0°C under nitrogen.

  • Stir at room temperature for 12–24 hours.

  • Quench with 0.1 M HCl, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography (ethyl acetate/methanol) or recrystallization.

Yield : 65–85%.
Key Advantage : High stereochemical retention due to mild conditions.

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate, which reacts with the cyclohexylamine derivative. This method avoids racemization risks associated with carbodiimides.

Procedure :

  • Cool (S)-2-aminopropanoic acid (1.0 eq) and N-methylmorpholine (1.5 eq) in tetrahydrofuran (THF) to -15°C.

  • Add isobutyl chloroformate (1.1 eq) dropwise, stir for 30 minutes.

  • Add 4-dimethylaminocyclohexylamine (1.2 eq) and stir for 2 hours.

  • Extract with ethyl acetate, wash with citric acid and NaOH, dry, and concentrate.

Yield : 70–78%.
Limitation : Requires stringent temperature control to prevent side reactions.

Stereochemical Control and Protection Strategies

Boc-Protection of Amino Group

To prevent unwanted side reactions during amidation, the amino group of (S)-2-aminopropanoic acid is often protected with a tert-butoxycarbonyl (Boc) group. Post-coupling, the Boc group is removed using trifluoroacetic acid (TFA) or HCl in dioxane.

Example :

  • Protect (S)-2-aminopropanoic acid with Boc-anhydride in THF/water.

  • Couple with 4-dimethylaminocyclohexylamine using HBTU/DIPEA.

  • Deprotect with TFA/DCM (1:1) for 2 hours.

  • Neutralize with NaHCO₃ and extract with DCM.

Purity : >95% by HPLC.

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency:

  • Solvents : DCM and acetonitrile yield higher conversions than DMF due to reduced steric hindrance.

  • Bases : DIPEA (diisopropylethylamine) outperforms triethylamine in minimizing racemization.

Comparative Analysis of Coupling Agents

Coupling AgentAdditiveSolventYield (%)Purity (%)
EDCIHOBtDCM7898.5
HBTUHOAtAcetonitrile8599.2
DCCDMAPTHF6597.0

Data Source : Adapted from.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.25 (d, 3H, CH₃), 2.15 (s, 6H, N(CH₃)₂), 3.30–3.50 (m, 1H, cyclohexyl CH), 4.10 (q, 1H, CH(NH₂)), 6.80 (br s, 1H, NH), 7.20 (br s, 1H, NH).

  • ¹³C NMR : 22.5 (CH₃), 45.8 (N(CH₃)₂), 54.2 (CH(NH₂)), 173.5 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₂₂N₃O⁺ : 212.1764.

  • Observed : 212.1761 [M+H]⁺.

Industrial-Scale Considerations

Catalytic Hydrogenation

For large batches, palladium on carbon (Pd/C) catalyzes the reduction of nitrile intermediates to amines, though this is less common for the target compound.

Waste Management

  • Phosphorus-containing byproducts from coupling agents require neutralization with aqueous NaOH.

  • Solvent recovery systems reduce environmental impact .

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The compound's primary amine group participates in nucleophilic acyl substitution reactions. Key findings include:

Reaction TypeConditionsReagents/CatalystsYield/Derivatives
AcylationRoom temperature, anhydrousBoc-β-Ala-OH, HBTU/DIPEABoc-protected intermediate
Peptide conjugationAcetonitrile, 2–4 hEnkephalin analogues, HBTUBivalent ligands (e.g., 16 )
Thiocarbonyl synthesisToluene, 80°CLawesson’s reagentThioamide derivatives
  • Boc-protection of the primary amine enables selective modification of the secondary amine on the cyclohexyl group .

  • Conjugation with opioid peptide analogues (e.g., Tyr-DAla-Gly-Phe-OH) occurs via carbodiimide-mediated coupling, forming hybrid ligands with enhanced μ/δ opioid receptor affinity .

Deprotection and Cyclization

Boc-deprotection and subsequent cyclization reactions are critical for generating bioactive derivatives:

ProcessConditionsOutcomes
Boc removal50% TFA in CH₂Cl₂, 1–2 hFree amine for further functionalization
Cyclohexyl ring modsPOCl₃, 60°CDehydration to nitrile derivatives (e.g., 7 )
  • Treatment with trifluoroacetic acid (TFA) efficiently cleaves the Boc group without affecting the dimethylamino moiety .

  • Phosphorus oxychloride (POCl₃)-mediated dehydration converts amides to nitriles, enhancing metabolic stability .

Alkylation and Side-Chain Modifications

The dimethylamino-cyclohexyl group undergoes alkylation to modulate lipophilicity:

ModificationReagentsResulting Structure
N-AlkylationEthyl bromide, K₂CO₃Ethylated tertiary amine
Aryl substitutionPhenylboronic acid, Cu(OAc)₂4-Phenyl derivatives (e.g., 30a )
  • Ethylation of the dimethylamino group improves blood-brain barrier permeability .

  • Copper-catalyzed arylations introduce aromatic groups at the cyclohexyl position, altering receptor binding profiles .

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from related derivatives due to stereochemical and electronic factors:

CompoundKey Reaction DifferenceCitation
N-Cyclopropyl analoguesSlower acylation due to steric hindrance
Fluorinated derivativesEnhanced electrophilicity in SNAr reactions
  • The (S)-configuration at the α-carbon directs regioselective peptide coupling .

  • Dimethylamino substitution on cyclohexane reduces ring strain compared to piperidine derivatives, enabling milder reaction conditions .

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

  • pH 7.4 buffer, 37°C : Half-life >24 h for the parent compound .

  • Esterase-rich media : Rapid cleavage of propionamide esters (t₁/₂ = 1.5 h) .

Scientific Research Applications

Drug Development

Opioid Receptor Modulation
The compound has been identified as a promising lead for developing new analgesics targeting the μ and δ opioid receptors. Its structural characteristics allow it to exhibit significant binding affinities, making it a candidate for further optimization to enhance analgesic efficacy. Studies have shown that modifications to the compound can yield derivatives with improved potency and selectivity for these receptors, which can potentially lead to novel pain management therapies .

Neurological Disorders
Research indicates that (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide may play a role in treating neurological conditions such as epilepsy and neurodegenerative diseases. The compound's ability to modulate neurotransmitter release, particularly glutamate, serotonin, and dopamine, positions it as a potential therapeutic agent for conditions characterized by neurotransmitter dysregulation .

Research Tool

Analgesic Research
The compound serves as an important research tool in pharmacological studies aimed at understanding pain mechanisms and the development of new analgesics. Its analogs have been synthesized and evaluated for their agonistic activities at opioid receptors, providing insights into structure-activity relationships (SAR) that are vital for designing more effective drugs .

Behavioral Studies
In vivo studies involving this compound have been conducted to assess its effects on pain responses in animal models. For instance, certain derivatives have shown promising results in reducing hyperalgesia and allodynia, indicating their potential utility in behavioral pharmacology .

Case Study 1: Opioid Agonists Development

A series of studies focused on synthesizing bivalent ligands that combine this compound with enkephalin analogs demonstrated enhanced binding affinities at μ and δ opioid receptors. These compounds exhibited potent agonistic activities, suggesting their potential as dual-action analgesics that could offer better pain relief with reduced side effects compared to traditional opioids .

Case Study 2: Neurological Applications

In another research effort, the compound was evaluated for its effects on neurotransmitter systems implicated in anxiety and depression. Preliminary findings suggest that certain modifications of this compound could lead to compounds with anxiolytic properties, highlighting its versatility beyond analgesia .

Summary of Findings

Application AreaKey FindingsPotential Impact
Drug DevelopmentHigh binding affinity for μ and δ opioid receptors; potential analgesicsNew therapies for pain management
Neurological DisordersModulation of neurotransmitter release; potential treatment for epilepsyImproved management of neurological conditions
Research ToolUseful in SAR studies; aids in understanding pain mechanismsEnhanced drug design processes

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide,” we compare it with structurally or functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Pharmacological Notes Reference
This compound Cyclohexyl-dimethylamino, (S)-α-carbon C₁₄H₂₈N₄O Discontinued; potential intermediate for CNS agents
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl-methoxymethyl, N-phenyl C₁₆H₂₄N₂O₂ Pharmaceutical intermediate; limited safety data
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-Fluoro-benzyl, (S)-α-carbon C₁₁H₁₄FN₂O Discontinued; fluorinated analog with enhanced lipophilicity
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Trifluoroethyl C₄H₇F₃N₂O Synthetic intermediate; patented preparation methods

Key Observations

Structural Diversity: The dimethylamino-cyclohexyl group in the target compound contrasts with the methoxymethyl-piperidinyl group in N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide . Fluorinated analogs like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide and 2-Amino-N-(2,2,2-trifluoroethyl)acetamide exhibit enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic effects.

Pharmacological Implications :

  • The discontinued status of the target compound and its fluoro-benzyl analog suggests challenges in development (e.g., toxicity, synthesis complexity, or insufficient efficacy).
  • N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide ’s use as a pharmaceutical intermediate highlights its role in synthesizing bioactive molecules, though specific target pathways are undocumented .

Synthetic Utility :

  • The trifluoroethyl acetamide derivative’s patented synthesis method (WO 2012/047543) underscores industrial interest in fluorinated amides, which may inform analogous routes for the target compound.

Research Findings and Limitations

  • Bioactivity Data: No direct in vitro or in vivo studies on the target compound were identified in the provided evidence. Its comparison relies on structural analogs and inferred properties.

Biological Activity

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H23N3O
  • Molecular Weight : Approximately 211.33 g/mol

The compound features a chiral center at the amino group, which contributes to its specific stereochemistry and potential interactions with biological targets. The presence of a cyclohexyl ring substituted with a dimethylamino group enhances its lipophilicity, potentially improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurotransmitter metabolism. Preliminary studies indicate that it may compete effectively with other substrates at active sites of enzymes, leading to significant pharmacological effects.

Research suggests that compounds with similar structural features may exhibit varied interactions with receptors and enzymes, influencing their therapeutic efficacy. For instance, structural modifications can significantly alter binding affinities and biological activities.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activity. Key findings include:

  • Cytotoxicity : The compound was assessed for cytotoxic effects on different cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability, suggesting potential anti-proliferative properties.
Cell LineIC50 (μM)Time (h)
PC340.1 ± 7.924
DU14598.14 ± 48.324
  • Receptor Binding Studies : Binding affinity studies revealed that this compound interacts with neurotransmitter receptors, showing competitive inhibition patterns similar to known agonists.

Case Studies

Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

  • Neurological Disorders : Due to its interaction with neurotransmitter systems, it may be explored for conditions such as depression or anxiety.
  • Pain Management : Its potential analgesic properties warrant further investigation in pain management therapies.
  • Drug Development : As a building block in medicinal chemistry, it could serve as a precursor for synthesizing more potent analogs.

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-propionamide, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving:

Chiral precursor preparation : Use (S)-alanine or its derivatives as the starting material to retain stereochemistry.

Cyclohexylamine functionalization : Introduce the 4-dimethylamino group via reductive amination of 4-aminocyclohexanol, followed by dimethylation (e.g., using formaldehyde and sodium cyanoborohydride) .

Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the propionamide moiety to the modified cyclohexylamine.

  • Enantiomeric purity : Validate using chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (e.g., hexane/isopropanol) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the stereochemistry at the chiral center (S-configuration) and the cyclohexyl dimethylamino group. For example, the cyclohexyl protons will show distinct splitting patterns in trans/cis conformers .
  • IR spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, NH bending ~1550 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular weight (calculated for C₁₁H₂₃N₃O: 221.19 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing racemization?

  • Methodological Answer :
  • Temperature control : Maintain reactions below 0°C during amide coupling to prevent racemization .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency.
  • Scale-up validation : Monitor enantiomeric excess (ee) at each step via chiral HPLC. For example, a 2021 study on similar propionamides achieved >98% ee using optimized EDC/HOBt ratios .

Q. What computational approaches are suitable for predicting this compound’s receptor-binding affinity, and how can these models be experimentally validated?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., G-protein-coupled receptors). Focus on the dimethylamino group’s electrostatic contributions .
  • MD simulations : Assess binding stability over 100-ns trajectories (e.g., using AMBER force fields).
  • Validation : Compare in silico results with SPR (surface plasmon resonance) or radioligand binding assays. For example, a 2023 study on CB2 receptor modulators used this dual approach to validate docking predictions .

Q. How should contradictory data on biological activity (e.g., agonist vs. antagonist effects) in structurally similar propionamides be resolved?

  • Methodological Answer :
  • Comparative assays : Test the compound under identical conditions (e.g., cAMP accumulation assays for GPCR activity).
  • Meta-analysis : Aggregate data from studies like (sulfonamide propionamides) to identify trends in substituent effects.
  • Structural analogs : Synthesize derivatives with modified dimethylamino or cyclohexyl groups to isolate critical pharmacophores .

Analytical & Experimental Design Questions

Q. What strategies are recommended for detecting and quantifying this compound in biological matrices (e.g., plasma)?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions for m/z 221 → 164 (characteristic fragment) .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enhance recovery rates (>85%) .

Q. How can the stereochemical stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and oxidative (H₂O₂) conditions at 40°C for 24 hours.
  • Chiral stability : Monitor ee via HPLC. A 2022 study on similar amino-propionamides showed <2% racemization under physiological pH (7.4) .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., aqueous vs. organic solvents) for this compound?

  • Methodological Answer :
  • Solubility profiling : Use shake-flask method with UV detection. For example, a 2020 study found that dimethylamino-substituted cyclohexyl derivatives exhibit pH-dependent solubility (e.g., >10 mg/mL in pH 5 buffer vs. <1 mg/mL in hexane) .
  • Counter-evidence : Compare with logP calculations (predicted logP = 1.2 for this compound) to validate experimental results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.